2-Methylbenzo[d]oxazole-6-carbaldehyde
Overview
Description
2-Methylbenzo[d]oxazole-6-carbaldehyde is a heterocyclic organic compound with the molecular formula C9H7NO2. It is characterized by a benzoxazole ring system substituted with a methyl group at the 2-position and an aldehyde group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylbenzo[d]oxazole-6-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the condensation of 2-aminophenol with a suitable aldehyde, followed by cyclization and subsequent functionalization to introduce the methyl and aldehyde groups. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Methylbenzo[d]oxazole-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products:
Oxidation: 2-Methylbenzo[d]oxazole-6-carboxylic acid.
Reduction: 2-Methylbenzo[d]oxazole-6-methanol.
Substitution: Various substituted benzoxazoles depending on the electrophile used.
Scientific Research Applications
2-Methylbenzo[d]oxazole-6-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methylbenzo[d]oxazole-6-carbaldehyde in biological systems involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The benzoxazole ring system may also interact with DNA and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
2-Methylbenzoxazole: Lacks the aldehyde group at the 6-position.
6-Formylbenzoxazole: Lacks the methyl group at the 2-position.
2-Methylbenzothiazole: Contains a sulfur atom instead of an oxygen atom in the ring.
Uniqueness: 2-Methylbenzo[d]oxazole-6-carbaldehyde is unique due to the presence of both the methyl and aldehyde groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research in medicinal chemistry .
Properties
IUPAC Name |
2-methyl-1,3-benzoxazole-6-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-6-10-8-3-2-7(5-11)4-9(8)12-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPRUGIXGJLQHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10612592 | |
Record name | 2-Methyl-1,3-benzoxazole-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10612592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864274-04-4 | |
Record name | 2-Methyl-6-benzoxazolecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=864274-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-1,3-benzoxazole-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10612592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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